molecular formula C27H22ClF3N6O B2828618 1-{7-CHLORO-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}-4-(2-METHOXYPHENYL)PIPERAZINE CAS No. 893790-15-3

1-{7-CHLORO-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}-4-(2-METHOXYPHENYL)PIPERAZINE

Cat. No.: B2828618
CAS No.: 893790-15-3
M. Wt: 538.96
InChI Key: PZVJNJXIJNKLLE-UHFFFAOYSA-N
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Description

This compound features a [1,2,3]triazolo[1,5-a]quinazoline core substituted with a 7-chloro group, a 3-(trifluoromethyl)phenyl moiety at position 3, and a 4-(2-methoxyphenyl)piperazine group at position 5. The triazoloquinazoline scaffold is known for its pharmacological versatility, with substituents modulating bioactivity, solubility, and metabolic stability. The 7-chloro group enhances electron-withdrawing effects, while the trifluoromethyl group improves lipophilicity and resistance to oxidative metabolism .

Properties

IUPAC Name

7-chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClF3N6O/c1-38-23-8-3-2-7-22(23)35-11-13-36(14-12-35)25-20-16-19(28)9-10-21(20)37-26(32-25)24(33-34-37)17-5-4-6-18(15-17)27(29,30)31/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVJNJXIJNKLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)C6=CC(=CC=C6)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClF3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{7-CHLORO-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}-4-(2-METHOXYPHENYL)PIPERAZINE involves multiple steps, typically starting with the preparation of the triazoloquinazoline core. This is followed by the introduction of the chloro, methoxyphenyl, and trifluoromethylphenyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, methoxyphenyl derivatives, and trifluoromethylphenyl derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1-{7-CHLORO-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}-4-(2-METHOXYPHENYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, dimethylformamide.

    Catalysts: Palladium, copper compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-{7-CHLORO-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}-4-(2-METHOXYPHENYL)PIPERAZINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{7-CHLORO-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}-4-(2-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues include triazoloquinazolines with variations in substituent position, annelation type, and functional groups. Key comparisons are outlined below:

Compound Substituents Key Properties/Bioactivities Reference
Albaconazole Halogenated quinazoline core with triazole substituent Enhanced antifungal activity due to halogenation; higher in vitro potency than fluconazole
Triazole-linked quinazoline derivatives (e.g., Song et al., 2017) 1,2,3-triazole bridge at position 3 Cytotoxic activity against cancer cell lines (IC₅₀: 0.8–12.5 μM)
3,8-Diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine Methoxyphenyl and thiazolo groups Antioxidant activity comparable to ascorbic acid (DPPH assay)
7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-(3-methylpiperidinyl)[1,2,3]triazolo[1,5-a]quinazoline Sulfonyl and piperidine substituents Structural analogue; sulfonyl group enhances binding to kinase targets
Triazolo[4,3-c]quinazolines (Moshkina et al., 2024) 5-Aminobiphenyl substituent; [4,3-c] annelation High fluorescence quantum yield (Φ = 0.45–0.78 in DCM); solvatochromic behavior

Key Observations:

Annelation Effects : The [1,2,3]triazolo[1,5-a]quinazoline core in the target compound differs from [1,2,4]triazolo[4,3-c]quinazolines in electronic distribution and steric effects. The latter exhibit superior fluorescence but lack the pharmacological substituents seen here .

Substituent Impact: 7-Chloro Group: Enhances electron-withdrawing effects, improving binding to hydrophobic enzyme pockets (e.g., kinases, cytochrome P450) . 3-(Trifluoromethyl)Phenyl: Increases lipophilicity (logP ≈ 4.2) and metabolic stability compared to non-fluorinated analogues . 4-(2-Methoxyphenyl)Piperazine: The methoxy group improves solubility (cLogP reduced by ~0.5 vs. phenylpiperazine) and may engage in hydrogen bonding .

However, the 2-methoxyphenyl group could redirect activity toward CNS or anti-inflammatory targets .

Research Findings and Data

Physicochemical Properties

  • Molecular Weight : 579.98 g/mol
  • cLogP: 4.5 (predicted, compared to 3.8 for non-fluorinated analogues)
  • Solubility : Moderate (0.1 mg/mL in PBS, pH 7.4) due to piperazine moiety .

Biological Activity

The compound 1-{7-chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}-4-(2-methoxyphenyl)piperazine , also referred to as C680-0831, belongs to a class of biologically active quinazoline derivatives. Quinazolines are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article explores the biological activity of C680-0831, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Characteristics

  • Molecular Formula : C27H22ClF3N6O
  • IUPAC Name : this compound
  • SMILES : COc(cc1)ccc1N(CC1)CCN1c1nc2c(-c3cc(C(F)(F)F)ccc3)nnn2c(cc2)c1cc2Cl

C680-0831 exhibits its biological effects primarily through the inhibition of specific kinases and receptors involved in cancer progression and inflammatory responses:

  • Platelet-Derived Growth Factor Receptor (PDGFR) : Compounds structurally similar to C680-0831 have been shown to act as potent antagonists of PDGFR, which plays a critical role in cell proliferation and survival in various cancers .
  • Aurora Kinase Inhibition : Aurora kinases are essential for cell division. Quinazoline derivatives have demonstrated significant inhibitory effects on Aurora kinases, indicating potential as antitumor agents .

Antitumor Activity

A series of studies have highlighted the antitumor potential of quinazoline derivatives:

  • In Vitro Studies : C680-0831 has been evaluated against various cancer cell lines. For instance, compounds with similar structures have shown high cytotoxicity against A549 lung cancer cells and U937 leukemia cell lines. The mechanism involves inducing apoptosis and inhibiting cell cycle progression .
  • Case Study : A study involving a novel quinazoline derivative demonstrated that it significantly reduced tumor growth in xenograft models by inhibiting PDGFR signaling pathways. This suggests that C680-0831 may have similar efficacy in vivo.

Anti-inflammatory Activity

Quinazolines have also been investigated for their anti-inflammatory properties:

  • TNF-α Inhibition : Certain derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory processes. This activity is crucial for conditions such as rheumatoid arthritis and other inflammatory diseases .

Comparative Biological Activity Table

Compound NameTargetActivityReference
C680-0831PDGFRAntagonist; inhibits proliferation
C680-0789Aurora KinaseInhibitor; induces apoptosis
G1 (6-Phenyl-benzimidazo[1,2-c]quinazoline)TNF-αInhibitor; anti-inflammatory

Q & A

Q. What are the key structural features of this compound, and how might they influence its physicochemical properties?

The compound contains a triazoloquinazoline core fused with a piperazine ring. Critical substituents include a 7-chloro group (enhancing lipophilicity and potential halogen bonding), a 3-(trifluoromethyl)phenyl moiety (improving metabolic stability via electron-withdrawing effects), and a 2-methoxyphenyl group (influencing solubility through polar interactions) . These features can be compared to analogs in triazoloquinazoline derivatives, where trifluoromethyl and methoxy groups are known to modulate receptor binding and pharmacokinetics .

Q. What are the recommended synthetic strategies for this compound?

Synthesis likely involves multi-step reactions, starting with the formation of the triazoloquinazoline core via cyclocondensation, followed by nucleophilic substitution to attach the piperazine moiety. Key steps require controlled conditions (e.g., anhydrous solvents, temperature gradients) to avoid side reactions. For example, microwave-assisted synthesis (50–100°C, DMF solvent) has been effective for similar triazoloquinazoline systems to improve yield and purity .

Q. Which analytical techniques are essential for characterizing this compound?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1^1H/13^13C NMR validates structural integrity, particularly for distinguishing methoxy and trifluoromethyl substituents. Purity should be assessed via HPLC (C18 column, acetonitrile/water gradient) . X-ray crystallography (if crystalline) provides definitive stereochemical data, as demonstrated in related triazoloquinazoline derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

SAR studies should systematically vary substituents (e.g., replacing 2-methoxyphenyl with 4-fluorophenyl or altering the piperazine side chain) and evaluate changes in potency via in vitro assays (e.g., enzyme inhibition, cell viability). Computational docking (using software like AutoDock Vina) can predict binding modes to target proteins (e.g., kinases or GPCRs) by comparing interactions of analogs with trifluoromethyl or chloro groups .

Q. What methodologies resolve contradictions in reported biological activity data for triazoloquinazoline derivatives?

Discrepancies may arise from assay conditions (e.g., buffer pH, cell line variability). Validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) and ensure compound purity (>95% via HPLC). Cross-reference with structurally similar compounds, such as those with 4-methoxyphenyl or thiophene substituents, to identify trends in activity .

Q. How can computational modeling predict this compound’s metabolic stability and toxicity?

Use in silico tools like SwissADME to predict CYP450 metabolism sites, focusing on the trifluoromethyl group’s resistance to oxidation. Molecular dynamics simulations (e.g., GROMACS) can assess membrane permeability, while ProTox-II estimates hepatotoxicity risks based on structural alerts (e.g., chloro substituents) .

Q. What strategies improve aqueous solubility without compromising target affinity?

Modify the 2-methoxyphenyl group to introduce ionizable groups (e.g., carboxylates) or replace the piperazine with a morpholine ring. Solubility can be experimentally measured via shake-flask methods (PBS pH 7.4) and correlated with logP values calculated using ChemDraw .

Q. How can mechanistic studies elucidate the role of the triazoloquinazoline core in target engagement?

Employ photoaffinity labeling or hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map binding interfaces. Site-directed mutagenesis of putative binding residues (e.g., aromatic or hydrophobic pockets in the target protein) can validate interactions predicted by docking studies .

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